molecular formula C20H16FN5O B6481111 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide CAS No. 897623-64-2

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide

Cat. No. B6481111
CAS RN: 897623-64-2
M. Wt: 361.4 g/mol
InChI Key: KNMPDJODIGAUDN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a fluorophenyl group indicates that the compound contains a benzene ring with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, naphthalene moiety, and fluorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the tetrazole ring is known to participate in various chemical reactions . The naphthalene moiety could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial Activity

Compounds with a similar structure, such as pyrazoles, have been reported to exhibit antimicrobial activity . This suggests that “F2070-1719” could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

Pyrazoles, which share a similar structure with “F2070-1719”, have been found to possess anti-inflammatory properties . Therefore, “F2070-1719” could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

Similar to the above, pyrazoles have also been reported to exhibit antioxidant activity . This suggests that “F2070-1719” could potentially be used as an antioxidant.

Antitumor Activity

Compounds with a similar structure have been found to exhibit antitumor activity . This suggests that “F2070-1719” could potentially be used in the treatment of various types of cancer.

Cytotoxicity Activity

Pyrazoles have been reported to exhibit cytotoxicity activity . This suggests that “F2070-1719” could potentially be used in the development of new cytotoxic agents.

Analgesic Activity

Compounds with a similar structure have been found to possess analgesic properties . Therefore, “F2070-1719” could potentially be used in the treatment of pain.

Mechanism of Action

Target of Action

It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of F2070-1719 is currently unknown. Compounds with similar structures often interact with their targets by binding to them, thereby modulating their function . This can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

For instance, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetic and pharmacodynamic features are important predictors of the therapeutic efficacy of a drug

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects suggest that F2070-1719 may have a broad range of molecular and cellular impacts.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its properties, and evaluation of its potential applications .

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c21-16-8-10-17(11-9-16)26-19(23-24-25-26)13-22-20(27)12-15-6-3-5-14-4-1-2-7-18(14)15/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMPDJODIGAUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

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